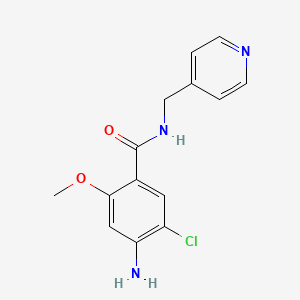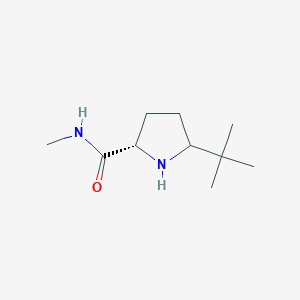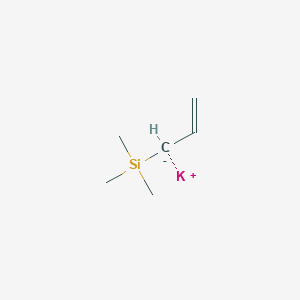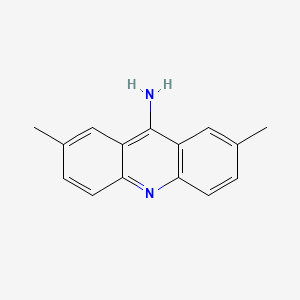
(4-Fluorophenyl)(2-methylphenyl) ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)(2-methylphenyl) ether is an organic compound with the molecular formula C13H11FO It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the other phenyl ring, connected through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(2-methylphenyl) ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with a primary alkyl halide under basic conditions. For instance, 4-fluorophenol can be reacted with 2-methylphenyl bromide in the presence of a strong base like sodium hydride (NaH) to form the desired ether .
Industrial Production Methods: Industrial production of ethers often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluorophenyl)(2-methylphenyl) ether can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized under strong oxidative conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted by other nucleophiles in the presence of appropriate catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Coupling Reactions: Boron reagents and palladium catalysts under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethers, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(4-Fluorophenyl)(2-methylphenyl) ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)(2-methylphenyl) ether involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
(4-Fluorophenyl) methanol, 2-methylpropyl ether: Similar structure but with a methanol group instead of an ether linkage.
2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: Contains a chloro and oxiranylmethyl group, offering different reactivity.
Uniqueness: (4-Fluorophenyl)(2-methylphenyl) ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluorine atom and a methyl group on the phenyl rings makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H11FO |
|---|---|
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
1-fluoro-4-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C13H11FO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,1H3 |
Clé InChI |
MUTKBKUXNYJYHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)

![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)

![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)




![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
